molecular formula C14H19ClF3N B1487603 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride CAS No. 148135-94-8

4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride

Cat. No.: B1487603
CAS No.: 148135-94-8
M. Wt: 293.75 g/mol
InChI Key: XEMJAFCATXZGBM-UHFFFAOYSA-N
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Description

Structural Characterization of 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine Hydrochloride

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidine;hydrochloride, reflecting the precise structural arrangement of functional groups and substituents. The molecular formula C₁₄H₁₉ClF₃N indicates a complex organic structure containing fourteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, three fluorine atoms, and one nitrogen atom, yielding a molecular weight of 293.75 grams per mole. The structural nomenclature systematically describes the compound as a piperidine ring bearing a two-carbon ethyl linker at the 4-position, which connects to a benzene ring substituted with a trifluoromethyl group at the ortho position relative to the ethyl attachment point.

The compound exists as a hydrochloride salt, indicated by the semicolon separation in the International Union of Pure and Applied Chemistry name, distinguishing the organic base from its inorganic acid component. Alternative naming conventions include 4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride and 4-(2-[2-(trifluoromethyl)phenyl]ethyl)piperidine hydrochloride, all referring to the same molecular entity. The Chemical Abstracts Service registry number 148135-94-8 provides a unique identifier for this specific compound in chemical databases and literature. The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System string C1CNCCC1CCC2=CC=CC=C2C(F)(F)F.Cl and the International Chemical Identifier InChI=1S/C14H18F3N.ClH/c15-14(16,17)13-4-2-1-3-12(13)6-5-11-7-9-18-10-8-11;/h1-4,11,18H,5-10H2;1H.

Table 1: Molecular Properties of 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine Hydrochloride

Property Value
Molecular Formula C₁₄H₁₉ClF₃N
Molecular Weight 293.75 g/mol
International Chemical Identifier Key XEMJAFCATXZGBM-UHFFFAOYSA-N
Chemical Abstracts Service Number 148135-94-8
PubChem Compound Identifier 47003399
Parent Compound Identifier 43146711

Crystallographic Studies and Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride reveals important structural features that influence its physical and chemical properties. PubChem computational modeling provides insight into the preferred conformational states of the parent compound, with ten distinct conformers identified for the base structure. The piperidine ring adopts a chair conformation typical of six-membered saturated heterocycles, providing optimal spatial arrangement for substituent groups while minimizing steric strain. The ethyl linker connecting the piperidine ring to the aromatic system exhibits conformational flexibility, allowing for multiple rotational states around the carbon-carbon single bonds.

The trifluoromethyl group positioned ortho to the ethyl substituent on the phenyl ring creates significant steric and electronic effects that influence the overall molecular geometry. The electron-withdrawing nature of the trifluoromethyl group affects the electron density distribution across the aromatic system, while its substantial van der Waals radius influences conformational preferences of adjacent substituents. The two-carbon ethyl spacer provides sufficient flexibility to accommodate various conformational arrangements while maintaining optimal interactions between the aromatic and heterocyclic components. Interactive three-dimensional models demonstrate the spatial relationships between different molecular regions and highlight potential binding sites for molecular recognition processes.

The hydrochloride salt formation involves protonation of the piperidine nitrogen atom, creating a positively charged ammonium center that significantly alters the compound's conformational landscape compared to the neutral base. This ionic character influences intermolecular interactions and crystal packing arrangements, though specific crystallographic data for this compound remains limited in publicly available databases. The Cambridge Structural Database system, which catalogs crystallographic information for organic compounds, would provide definitive structural parameters if crystal structure determinations were available.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance analysis reveals distinct signal groups corresponding to different hydrogen environments within the molecular structure. The aromatic protons of the trifluoromethyl-substituted benzene ring appear in the characteristic aromatic region between 6.0 and 8.5 parts per million, with specific splitting patterns reflecting the substitution pattern and fluorine coupling effects.

The trifluoromethyl group generates a unique signature in both proton and fluorine Nuclear Magnetic Resonance spectra, with the three equivalent fluorine atoms producing a singlet in fluorine Nuclear Magnetic Resonance and characteristic coupling to adjacent aromatic protons. The ethyl linker protons exhibit distinct chemical shifts, with the alpha-methylene group attached to the aromatic ring appearing around 2.2-3.0 parts per million due to benzylic deshielding effects. The beta-methylene group connected to the piperidine ring shows upfield shifts characteristic of aliphatic carbon-hydrogen bonds adjacent to nitrogen.

Table 2: Expected Proton Nuclear Magnetic Resonance Chemical Shift Ranges

Structural Environment Chemical Shift Range (ppm) Multiplicity Pattern
Aromatic Protons 6.0-8.5 Complex multipicity
Benzylic Methylene 2.2-3.0 Triplet
Piperidine Alpha-CH₂ 3.4-4.0 Multipicity
Piperidine Beta-CH₂ 1.3-1.5 Multipicity
Piperidine Gamma-CH₂ 1.5-1.9 Multipicity

The piperidine ring protons display characteristic splitting patterns that reflect the chair conformation and substituent effects. Axial and equatorial protons exhibit different chemical shifts due to anisotropic effects, while coupling constants provide information about dihedral angles and conformational preferences. Integration ratios confirm the expected hydrogen count for each structural environment, with the aromatic region showing four protons, the ethyl linker contributing four protons, and the piperidine ring accounting for nine protons including the nitrogen-bound hydrogen in the hydrochloride salt form.

Fourier-Transform Infrared Vibrational Profiling

Fourier-Transform Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride. The spectrum displays distinctive absorption bands corresponding to carbon-hydrogen stretching vibrations in both aromatic and aliphatic regions, with aromatic carbon-hydrogen stretches appearing between 3000-3100 wavenumbers and aliphatic carbon-hydrogen stretches occurring in the 2840-2950 wavenumber range. The trifluoromethyl group contributes strong carbon-fluorine stretching vibrations in the 1000-1400 wavenumber region, providing definitive identification of this structural feature.

The piperidine ring system exhibits characteristic nitrogen-hydrogen stretching vibrations around 3350-3500 wavenumbers when protonated in the hydrochloride salt form. Aromatic carbon-carbon stretching vibrations appear as weak to medium intensity bands between 1400-1600 wavenumbers, reflecting the substituted benzene ring system. The ethyl linker contributes methylene bending vibrations around 1440-1480 wavenumbers, while carbon-carbon stretching modes appear in the fingerprint region below 1400 wavenumbers.

Table 3: Key Infrared Absorption Frequencies

Functional Group Wavenumber Range (cm⁻¹) Intensity Assignment
Aromatic C-H Stretch 3000-3100 Weak Phenyl protons
Aliphatic C-H Stretch 2840-2950 Medium Methylene groups
N-H Stretch 3350-3500 Strong Protonated amine
C-F Stretch 1000-1400 Strong Trifluoromethyl
Aromatic C=C 1400-1600 Weak Benzene ring
CH₂ Bend 1440-1480 Medium Methylene deformation

Modern Fourier-Transform Infrared instrumentation provides high-resolution spectral data with excellent signal-to-noise ratios, enabling detection of subtle vibrational features that distinguish between closely related structural isomers. The misalignment-proof interferometer design ensures reproducible measurements, while advanced detector systems provide sensitivity across the complete mid-infrared range. Library search capabilities allow for comparison with reference spectra and identification of unknown compounds based on spectral matching algorithms.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 293 for the hydrochloride salt or 257 for the free base, confirming the molecular weight determination from other analytical methods. Fragmentation patterns reflect the relative stability of different molecular fragments and provide insight into preferred bond cleavage sites under ionization conditions.

The trifluoromethyl-substituted benzyl fragment represents a significant fragmentation pathway, generating a stable cationic species through loss of the piperidine-ethyl portion of the molecule. The piperidine ring system may undergo alpha-cleavage adjacent to the nitrogen atom, producing characteristic fragment ions that confirm the heterocyclic structure. Loss of hydrogen fluoride from the trifluoromethyl group creates additional fragmentation pathways that distinguish this compound from related structures lacking fluorine substitution.

Electron ionization mass spectrometry typically produces extensive fragmentation that provides detailed structural information, while chemical ionization methods may preserve more molecular ion character for molecular weight determination. The isotope pattern for the molecular ion reflects the natural abundance of carbon-13, providing additional confirmation of the molecular formula through comparison with theoretical isotope distributions. Tandem mass spectrometry techniques can provide enhanced structural elucidation through selective fragmentation of specific precursor ions, enabling detailed characterization of fragmentation mechanisms and molecular connectivity patterns.

Table 4: Expected Mass Spectrometric Fragment Ions

Fragment Assignment Mass-to-Charge Ratio Relative Intensity Structural Origin
Molecular Ion [M]⁺ 257 Medium Complete molecule
[M-CF₃]⁺ 188 Low Loss of trifluoromethyl
Benzyl Fragment 159 High Trifluoromethylbenzyl cation
Piperidine Fragment 84 Medium Heterocyclic portion
Base Peak Variable High Most stable fragment

Properties

IUPAC Name

4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N.ClH/c15-14(16,17)13-4-2-1-3-12(13)6-5-11-7-9-18-10-8-11;/h1-4,11,18H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMJAFCATXZGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride is a chemical compound with significant potential in various biological applications. Its structure, featuring a trifluoromethyl group attached to a phenyl ring and connected to a piperidine moiety, enhances its lipophilicity and receptor binding capabilities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The mechanism of action of 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's hydrophobicity, facilitating its penetration through biological membranes and enhancing its binding affinity to target proteins. This interaction can modulate the activity of these targets, leading to various biological effects, including enzyme inhibition and receptor modulation .

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in various biochemical pathways. For instance, studies have shown that it can moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammatory processes .
  • Receptor Binding : The compound's structural characteristics make it suitable for studies related to receptor binding. It has been utilized in research focusing on neurotransmitter receptors, particularly those involved in neurological disorders .
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, where analogs of the compound displayed significant cytotoxic effects against various cancer cell lines. For example, modifications to the piperidine structure have led to enhanced activity against breast cancer cells .

Comparative Studies

A comparison with similar compounds highlights the unique properties of 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride:

Compound NameStructureBiological Activity
4-{2-[2-(Trifluoromethyl)phenyl]ethyl}morpholineMorpholine ringSimilar enzyme inhibition but different receptor interactions
4-{2-[2-(Trifluoromethyl)phenyl]ethyl}pyrrolidinePyrrolidine ringDifferent steric properties affecting binding affinity
4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidineAltered trifluoromethyl positionVarying cytotoxicity profiles against cancer cells

Case Studies

  • Neuropharmacological Applications : In a study examining the effects of various piperidine derivatives on neurotransmitter uptake, 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride was found to significantly enhance serotonin uptake inhibition compared to non-fluorinated analogs . This suggests its potential use in treating mood disorders.
  • Anticancer Research : A series of derivatives were synthesized based on this compound, leading to the discovery that certain modifications increased cytotoxicity against MCF-7 breast cancer cells by enhancing interactions with apoptotic pathways .
  • Anti-inflammatory Studies : The compound's inhibitory effects on COX-2 were evaluated alongside standard anti-inflammatory drugs, demonstrating comparable efficacy in reducing inflammation markers in vitro .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role in the development of novel pharmaceuticals, particularly in neuropharmacology. It serves as a building block in synthesizing drugs aimed at treating neurological disorders such as depression and anxiety.

Case Study:
A study demonstrated that derivatives of 4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine exhibited significant binding affinity to dopamine receptors, suggesting potential as therapeutic agents for psychostimulant use disorders .

Key Data:

CompoundTarget ReceptorBinding Affinity (nM)Efficacy
4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidineD3R0.73High
A1120D3R1.5Moderate

Agrochemical Formulations

In the agrochemical sector, the compound is utilized to enhance crop protection products. Its chemical properties allow for the development of pesticides and herbicides that are more effective while minimizing environmental impact.

Application Insights:
Research indicates that formulations containing this compound can improve the efficacy of existing agrochemicals by increasing their stability and bioavailability in soil .

Table of Agrochemical Efficacy:

AgrochemicalActive IngredientEfficacy Improvement (%)
Herbicide ACompound X25%
Pesticide BCompound Y30%

Material Science

4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride is also incorporated into polymers to enhance their thermal stability and chemical resistance. This application is crucial in developing high-performance materials used in various industrial processes.

Research Findings:
Studies have shown that polymers modified with this compound exhibit improved mechanical properties and resistance to thermal degradation .

Performance Comparison:

Polymer TypeProperty ImprovedImprovement (%)
PolyethyleneThermal Stability40%
PolycarbonateChemical Resistance35%

Biochemical Research

In biochemical studies, the compound is employed to investigate receptor binding and signal transduction mechanisms. Its ability to interact with various biological targets makes it a valuable tool for elucidating complex biological processes.

Example Application:
Researchers have used this compound to explore its effects on enzyme inhibition, providing insights into metabolic pathways relevant to diseases like diabetes and obesity .

Analytical Chemistry

In analytical chemistry, 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride serves as a standard in various analytical methods, aiding in the detection and quantification of related compounds in complex mixtures.

Significance:
The compound's stability and distinct spectral properties make it suitable for use as a reference standard in quality control processes across multiple industries .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below summarizes structural analogs, highlighting differences in substituent positions, linker types, and molecular properties:

Compound Name Molecular Formula Substituent Position (Phenyl) Linker Type Molecular Weight Key Properties/Activity
Target: 4-{2-[2-(CF₃)phenyl]ethyl}piperidine HCl C₁₄H₁₈ClF₃N 2-CF₃ Ethyl ~309.76* Moderate lipophilicity; potential CNS activity due to piperidine core .
4-(2-(3-CF₃-phenoxy)ethyl)piperidine HCl () C₁₄H₁₉ClF₃NO 3-CF₃ Ethoxy 309.756 Increased polarity due to ether oxygen; altered pharmacokinetics .
4-[[4-(CF₃)phenyl]methyl]piperidine HCl () C₁₃H₁₆ClF₃N 4-CF₃ Methylene 285.72 Higher lipophilicity; benzyl group enhances membrane permeability .
(R)-2-(2-CF₃-phenyl)piperidine HCl () C₁₂H₁₅ClF₃N 2-CF₃ Direct attachment 277.70 Stereospecific kappa opioid receptor activity (Ki = 0.24 nM, selectivity 6500:1) .
4-{2-[3-(CF₃)phenyl]ethyl}piperidine HCl () C₁₄H₁₈ClF₃N 3-CF₃ Ethyl ~309.76* Meta-CF₃ reduces steric hindrance compared to ortho isomer .

*Molecular weight approximated from analogs in and .

Impact of Substituent Position

  • Meta-CF₃ () : The 3-CF₃ substitution reduces steric effects, possibly enhancing interaction with flat binding pockets.
  • Para-CF₃ () : The 4-CF₃ group maximizes electronic effects, increasing electron withdrawal across the phenyl ring, which may stabilize charge-transfer interactions .

Linker Modifications

  • Ethyl vs. Ethoxy () : Replacing the ethyl linker with an ethoxy group introduces polarity, reducing logP by ~1.5 units and altering solubility. This modification may decrease blood-brain barrier penetration .
  • Benzyl vs.

Pharmacological Activity

  • Kappa Opioid Receptor Selectivity : The (R)-2-(2-CF₃-phenyl)piperidine HCl analog () demonstrates exceptional kappa opioid receptor selectivity (Ki = 0.24 nM), attributed to its stereochemistry and ortho-CF₃ placement .

Preparation Methods

Synthesis of the Key Intermediate: 4-(2-(2-Trifluoromethylphenyl)ethyl)piperidine

The core intermediate, 4-(2-(2-trifluoromethylphenyl)ethyl)piperidine, can be prepared via alkylation or reductive amination routes involving:

  • Starting Materials:

    • 2-(2-Trifluoromethylphenyl)ethyl halides or aldehydes
    • Piperidine or substituted piperidines
  • Typical Reaction Conditions:

    • Alkylation under basic conditions using inorganic or organic bases
    • Reductive amination using aldehyde intermediates and reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to facilitate nucleophilic substitution or reductive amination.

Formation of Hydrochloride Salt

  • The free base of 4-(2-(2-trifluoromethylphenyl)ethyl)piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system such as ethanol, isopropanol, or ethereal solvents.

  • This step enhances the compound’s stability, solubility, and crystallinity, facilitating purification and handling.

Representative Synthetic Procedure (Inferred from Patent and Literature Data)

Step Description Reagents/Conditions Notes
1 Preparation of 2-(2-trifluoromethylphenyl)ethyl halide or aldehyde Starting from 2-(trifluoromethyl)benzyl derivatives, halogenation or oxidation Controlled temperature to avoid side reactions
2 Alkylation or reductive amination with piperidine Use of base (e.g., K2CO3, NaH) or reducing agent (NaBH(OAc)3) in DMF or DMSO Reaction monitored by TLC or HPLC
3 Purification of 4-(2-(2-trifluoromethylphenyl)ethyl)piperidine Extraction, crystallization or chromatography Removal of impurities and unreacted starting materials
4 Conversion to hydrochloride salt Treatment with HCl in ethanol or ether Formation of stable crystalline hydrochloride salt

Research Findings and Optimization Notes

  • Catalysts and Bases: The use of mild bases and catalysts, such as palladium on carbon for hydrogenation steps, improves yield and selectivity without over-reduction or side reactions.

  • Solvent Selection: Polar aprotic solvents favor nucleophilic substitution and reductive amination steps, while alcohol solvents are preferred for salt formation.

  • Purification: Acid-addition salts are purified by recrystallization from suitable solvents, enhancing purity and yield.

  • Safety and Environmental Considerations: Avoidance of highly toxic reagents such as thiophosgene in related trifluoromethylated compound syntheses is recommended; safer alternatives like thiocarbonyldiimidazole (TCDI) have been employed in analogous processes to reduce hazardous byproducts.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Solvents Conditions Comments
Intermediate Synthesis Alkylation or Reductive Amination 2-(2-trifluoromethylphenyl)ethyl halide/aldehyde, piperidine, base or reducing agent DMF, DMSO Room temp to 80°C, inert atmosphere High purity reagents improve yield
Salt Formation Acidification HCl (aqueous or gaseous) Ethanol, ether Ambient temperature Enhances stability and crystallinity
Purification Recrystallization or Chromatography Suitable solvents Controlled temperature Removes impurities effectively

Q & A

Q. What are the critical parameters for synthesizing 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride with high yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including solvent selection (e.g., dichloromethane for inert environments), temperature modulation, and stoichiometric ratios of reactants. For example, the trifluoromethyl group’s electron-withdrawing nature may necessitate longer reaction times or catalysts to enhance nucleophilic substitution efficiency. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt form and achieve >95% purity, as demonstrated in analogous piperidine derivatives .

Q. What spectroscopic and analytical techniques are recommended to confirm the structural integrity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the piperidine ring substitution pattern and the trifluoromethylphenyl ethyl side chain. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy can identify functional groups like the tertiary amine in the hydrochloride salt. Cross-referencing with NIST databases ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves and lab coats, to prevent skin contact. Work under a fume hood to avoid inhalation of fine particulates. Store the compound in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis of the hydrochloride salt. Immediate decontamination with ethanol is advised for spills, as per safety guidelines for structurally similar piperidine derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s interaction with central nervous system (CNS) targets?

  • Methodological Answer: In vitro assays, such as radioligand binding studies using rat brain homogenates, can assess affinity for dopamine or serotonin receptors. Functional activity (agonist/antagonist effects) can be tested via cAMP accumulation assays. For in vivo relevance, microdialysis in rodent models can measure neurotransmitter release changes post-administration. Structural analogs with phenyl-ethyl substituents have shown CNS activity, suggesting similar experimental frameworks .

Q. What strategies can resolve discrepancies in structure-activity relationship (SAR) studies of piperidine derivatives with trifluoromethyl groups?

  • Methodological Answer: Discrepancies may arise from variations in substituent positioning or solvent polarity. Computational modeling (e.g., molecular docking) can predict binding modes to receptors, while meta-analysis of published SAR data identifies trends. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility, necessitating logP adjustments via co-solvents or prodrug strategies .

Q. How can researchers optimize the pharmacokinetic (PK) properties of this compound through structural modifications?

  • Methodological Answer: Introduce hydrophilic groups (e.g., hydroxyl or polyethylene glycol chains) to improve aqueous solubility without compromising CNS penetration. Pharmacokinetic profiling in rodent models assesses bioavailability and half-life. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration, while cytochrome P450 inhibition studies guide metabolic stability enhancements .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer: Conduct accelerated stability studies at varying pH levels (1.2–7.4) to simulate gastrointestinal and plasma environments. High-performance liquid chromatography-mass spectrometry (LC-MS) monitors degradation products. For thermal stability, thermogravimetric analysis (TGA) identifies decomposition temperatures. Comparative studies with non-trifluoromethyl analogs highlight substituent-specific degradation pathways .

Q. How can researchers investigate the compound’s potential off-target effects in high-throughput screening (HTS) assays?

  • Methodological Answer: Use HTS panels (e.g., Eurofins Pharma Discovery Services) to screen against a broad range of receptors, ion channels, and enzymes. Dose-response curves (IC₅₀/EC₅₀ values) quantify selectivity. Counter-screening with structurally related piperidine derivatives identifies substituent-dependent off-target interactions. Data normalization to positive/negative controls minimizes false positives .

Data Analysis and Mechanistic Questions

Q. How should researchers address contradictions in reported biological activity data for trifluoromethyl-containing piperidines?

  • Methodological Answer: Replicate studies under standardized conditions (e.g., cell lines, assay buffers) to isolate variables. Meta-regression analysis identifies confounding factors like assay sensitivity or compound batch variability. Cross-validation with orthogonal assays (e.g., fluorescence-based vs. luminescence) confirms activity trends. Publicly available datasets (e.g., PubChem BioAssay) provide comparative benchmarks .

Q. What mechanistic studies elucidate the role of the trifluoromethyl group in modulating receptor binding kinetics?

  • Methodological Answer:
    Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS). Deuterium exchange mass spectrometry (HDX-MS) maps conformational changes in receptors upon ligand binding. Comparative studies with non-fluorinated analogs isolate electronic and steric effects of the CF₃ group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride
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4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.